1,3-Dodecanediol
Overview
Description
1,3-Dodecanediol is a medium-chain primary fatty alcohol with the chemical formula C12H26O2. It is characterized by the presence of two hydroxyl groups located at the first and third carbon atoms of the dodecane chain. This compound is a colorless to pale yellow, waxy solid at room temperature and is known for its amphiphilic nature, combining both hydrophilic and hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dodecanediol can be synthesized through various methods, including the reduction of dodecanedioic acid. One common approach involves the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioate, followed by hydrogenation reduction to yield this compound . This method does not require a catalyst, simplifying the process and reducing production costs.
Industrial Production Methods
Industrial production of this compound often involves whole-cell biotransformation using engineered strains of Escherichia coli. This method employs alkane monooxygenases, such as CYP153A from Marinobacter aquaeolei, to catalyze the terminal hydroxylation of alkanes, followed by reduction to produce the diol . This bioproduction approach is considered more economical and environmentally friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: The compound can be reduced to form dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanes or ester derivatives.
Scientific Research Applications
1,3-Dodecanediol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polymers and advanced coatings.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation.
Medicine: Utilized in the synthesis of pharmaceuticals and biomedical materials.
Industry: Acts as a surfactant, lubricant, and plasticizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dodecanediol primarily involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant and emulsifier, facilitating the formation of stable emulsions and dispersions . Additionally, its hydroxyl groups can participate in hydrogen bonding, enhancing its solubility and reactivity in various chemical processes.
Comparison with Similar Compounds
1,3-Dodecanediol can be compared to other medium-chain diols, such as 1,12-dodecanediol and 1,10-decanediol:
1,12-Dodecanediol: Similar in structure but with hydroxyl groups at the first and twelfth carbon atoms.
1,10-Decanediol: Has hydroxyl groups at the first and tenth carbon atoms.
The uniqueness of this compound lies in its specific hydroxyl group positioning, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
dodecane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPAEOOBURRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503541 | |
Record name | Dodecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39516-24-0 | |
Record name | Dodecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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